molecular formula C16H9F2NO3S B2940876 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 1164459-32-8

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2940876
CAS No.: 1164459-32-8
M. Wt: 333.31
InChI Key: PSOBQTLPAISQGD-VGOFMYFVSA-N
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Description

5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a central 1,3-thiazolane-2,4-dione core substituted with a (Z)-configured benzylidene group. The benzylidene moiety is further modified with a 2-(3,4-difluorophenoxy)phenyl substituent, introducing both fluorine atoms and an ether linkage. However, the compound’s specific applications remain underexplored in the provided literature, necessitating comparative analysis with structurally similar analogs.

Properties

IUPAC Name

(5E)-5-[[2-(3,4-difluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOBQTLPAISQGD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves the reaction of 3,4-difluorophenol with 2-bromobenzaldehyde to form the intermediate 2-(3,4-difluorophenoxy)benzaldehyde. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Electrophilic Addition at the Exocyclic Double Bond

The α,β-unsaturated carbonyl system (C5=C) is susceptible to Michael addition reactions. For example:

  • Halogenation : Reaction with bromine in acetic acid yields dibromo derivatives at the α,β-position .

  • Nucleophilic Attack : Thiols or amines may add to the conjugated double bond, forming substituted adducts .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiazolidine-2,4-dione ring undergoes hydrolysis to form a thiol intermediate and release CO2_2 :

Thiazolidine 2 4 dione+H2OThiol+2CO2\text{Thiazolidine 2 4 dione}+\text{H}_2\text{O}\rightarrow \text{Thiol}+2\text{CO}_2

This reactivity is critical for prodrug activation in pharmacological contexts .

Substitution Reactions at the Difluorophenoxy Group

The 3,4-difluorophenoxy substituent can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Fluorine Replacement : Reaction with strong nucleophiles (e.g., amines) at elevated temperatures displaces fluorine atoms, forming derivatives with modified electronic profiles .

Example Reaction:

Ar F+NH2RΔAr NHR+HF\text{Ar F}+\text{NH}_2\text{R}\xrightarrow{\Delta}\text{Ar NHR}+\text{HF}

Key Spectral Data

TechniqueObservationsReference
1^11H NMR - Exocyclic CH proton: δ 7.7–7.8 ppm (singlet)
- NH proton: δ 12.48 ppm (broad)
IR - C=O stretches: 1700–1750 cm1^{-1}
- C=S stretch: ~1250 cm1^{-1}
UV-Vis λmax_{\text{max}} ~300 nm (π→π* transition of conjugated system)

DFT Studies

  • Geometric Optimization : Bond lengths (C-N: 1.391 Å, C-S: 1.813 Å) and angles align with experimental data, confirming stability .

  • Frontier Molecular Orbitals : HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .

Thermal and Chemical Stability

  • Thermal Decomposition : TGA analysis shows stability up to ~200°C, with decomposition peaking at 300°C (mass loss: CO2_2 and SO2_2) .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reactivity with Analogues

FeatureThis CompoundAnalog (5-(3-Nitro-arylidene)-TZD )
Electrophilic Reactivity Moderate (electron-withdrawing -F)High (electron-withdrawing -NO2_2)
Hydrolysis Rate Slower (steric hindrance)Faster
Bioactivity Pending validationAnticancer, antimicrobial

Hypothetical Reaction Pathways

Based on structural analogs:

  • Reduction of the Double Bond : Catalytic hydrogenation (H2_2, Pd/C) could yield the saturated thiazolidine derivative.

  • Sulfonation : Reaction with SO3_3/H2_2SO4_4 introduces sulfonic acid groups at the aromatic ring .

Scientific Research Applications

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences:

  • Substituent Complexity: The target compound’s 2-(3,4-difluorophenoxy)phenyl group introduces steric bulk and electronic effects from fluorine atoms and an ether bond, distinguishing it from simpler fluorobenzylidene analogs (e.g., 5-(4-fluorobenzylidene)-TZD) .
  • Heterocyclic Extensions : Compounds like YPC-21440 incorporate fused heterocycles (imidazopyridazine), enhancing binding affinity to kinase targets compared to the target compound’s phenyl-based substituents .
  • Functional Groups : The presence of piperazine (in ) or sulfonamide (in ) groups in other TZDs suggests divergent pharmacological pathways, such as kinase inhibition or antimicrobial activity.

Pharmacological Targets

  • PPAR Modulation: Rosiglitazone and similar TZDs are well-established PPARγ agonists used in diabetes treatment . The target compound’s lack of a polar tail (e.g., ethoxy linker in rosiglitazone) may reduce PPARγ affinity, shifting its mechanism toward non-classical targets.
  • Kinase Inhibition : YPC-21440 and related compounds exhibit potent Pan-Pim kinase inhibition (IC₅₀ < 100 nM) due to their imidazopyridazine substituents, a feature absent in the target compound .

Physicochemical Properties

Property Target Compound 5-(4-Fluorobenzylidene)-TZD YPC-21440
Molecular Weight ~375.3 g/mol (estimated) 237.25 g/mol ~490 g/mol
LogP ~3.5 (predicted) 2.1 4.8
Hydrogen Bond Acceptors 6 4 9

However, its lower hydrogen bond acceptor count compared to YPC-21440 may reduce kinase target selectivity .

Biological Activity

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article aims to present a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H9F2NO3SC_{16}H_{9}F_{2}NO_{3}S with a molecular weight of 333.309 g/mol. It features a thiazolidine ring which is critical for its biological activity. The presence of the difluorophenoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications .

Anticancer Properties

Research has indicated that thiazolidine-2,4-dione derivatives exhibit significant anticancer potential. For example, a closely related compound was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, leading to inhibited cell proliferation and induced apoptosis in human leukemia cells (U937) . This suggests that this compound may share similar mechanisms of action.

Antidiabetic Effects

Thiazolidinediones are known for their role in activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in the management of insulin resistance in diabetes mellitus. The compound's structural features may allow it to interact effectively with PPAR-γ, suggesting potential antidiabetic properties .

Structure-Activity Relationship (SAR)

A study on various thiazolidine derivatives highlighted the importance of specific substitutions at the benzylidene position for enhancing biological activity. The introduction of electron-withdrawing groups like fluorine can significantly improve the inhibitory effects on target enzymes involved in cancer and metabolic pathways .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Thiazolidine DerivativeAnticancerInhibited U937 cell proliferation; induced apoptosis
3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dioneDual pathway inhibitorArrested cells in G0/G1 phase
Various Thiazolidine DerivativesPTP1B InhibitorsEnhanced stability and activity compared to reference compounds

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to PTP1B, an important target in diabetes treatment. These studies suggest that modifications to the thiazolidine structure can lead to compounds with improved pharmacological profiles and therapeutic efficacy .

Q & A

Q. How can photostability issues in the methylidene moiety be addressed during long-term storage?

  • Methodological Answer :
  • Light-Protective Packaging : Store in amber vials under argon to prevent EZ isomerization .
  • Lyophilization : Freeze-drying in presence of trehalose retains >95% stability at −80°C for 12 months .
  • Additives : Incorporation of 0.1% BHT inhibits radical-mediated degradation .

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